molecular formula C18H17ClN4O2S B2690681 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1448046-48-7

2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No.: B2690681
CAS No.: 1448046-48-7
M. Wt: 388.87
InChI Key: AZSKUZADXRBOES-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1448046-48-7) is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, a cyclopropyl group, and a benzamide moiety. Its molecular formula is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of 388.9 g/mol. The structural components contribute to its interactions with biological targets, influencing its activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding with active sites, while the cyclopropyl and thiophene groups enhance hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the triazole structure. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-715.63
Compound BA5490.12 - 2.78
Compound CHeLa0.65 - 2.41

These values indicate that modifications in the chemical structure can enhance or diminish biological activity. The introduction of electron-withdrawing or donating groups has been shown to affect the potency of these compounds significantly .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of triazole derivatives with their targets. For example, compounds that exhibit strong hydrophobic interactions with amino acid residues in receptors tend to show higher biological activity. This is similar to known anticancer agents like Tamoxifen, which also interacts with estrogen receptors through analogous mechanisms .

Study on Antitumor Activity

In a study evaluating various triazole derivatives, one compound demonstrated an IC50 value comparable to Tamoxifen against the MCF-7 breast cancer cell line. The mechanism involved the activation of apoptotic pathways through increased expression of p53 and caspase activation . This suggests that compounds like This compound may have similar mechanisms worth exploring.

In Vivo Studies

Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary in vitro results are promising; however, translating these findings into clinical settings necessitates comprehensive pharmacokinetic and toxicological assessments.

Properties

IUPAC Name

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-14-5-2-1-4-13(14)17(24)20-9-10-22-18(25)23(12-7-8-12)16(21-22)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSKUZADXRBOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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